
4-(4-bromophenyl)-1-(4-phenylcyclohexyl)-4-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-bromophenyl)-1-(4-phenylcyclohexyl)-4-piperidinol, also known as 4'-Br-4-Phenylcyclohexylpiperidinol (4'-Br-PCP-OH), is a synthetic compound belonging to the class of arylcyclohexylamines. It is a derivative of phencyclidine (PCP) and has been studied for its potential use as a pharmacological tool in scientific research. In
Mécanisme D'action
The exact mechanism of action of 4'-Br-PCP-OH is not fully understood, but it is thought to act as a non-competitive antagonist at the NMDA receptor. This means that it binds to a different site on the receptor than the neurotransmitter glutamate, which normally activates the receptor. By blocking the receptor, 4'-Br-PCP-OH can modulate the activity of neurons in the brain and affect learning, memory, and other cognitive processes.
Biochemical and Physiological Effects:
Studies have shown that 4'-Br-PCP-OH can affect various biochemical and physiological processes in the brain. It has been found to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its psychoactive effects. It has also been shown to decrease the activity of certain enzymes involved in neurotransmitter synthesis and metabolism, which could further affect neurotransmitter levels in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4'-Br-PCP-OH in lab experiments is its high affinity for the NMDA receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, its psychoactive effects and potential for abuse make it important to use caution when handling and administering the compound. Additionally, its effects on other neurotransmitter systems and enzymes could complicate interpretation of results in some experiments.
Orientations Futures
There are several potential future directions for research on 4'-Br-PCP-OH. One area of interest is its potential therapeutic use in psychiatric disorders such as depression and schizophrenia, which are thought to involve dysfunction of the NMDA receptor. Another area of interest is its potential as a tool for studying the role of the sigma-1 receptor in various physiological and pathological processes. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4'-Br-PCP-OH and its potential for use in lab experiments.
Méthodes De Synthèse
The synthesis of 4'-Br-PCP-OH involves the reaction of 4-bromobenzaldehyde with cyclohexanone in the presence of sodium hydroxide to form 4-bromo-4-phenylcyclohexanone. This intermediate is then reacted with piperidine in the presence of sodium borohydride to produce 4'-Br-PCP-OH. The purity and yield of the final product can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
4'-Br-PCP-OH has been studied for its potential use as a pharmacological tool in scientific research. It has been found to have a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning, memory, and synaptic plasticity. It has also been shown to have activity at the sigma-1 receptor, which is involved in modulating neurotransmission and has been implicated in various psychiatric disorders.
Propriétés
IUPAC Name |
4-(4-bromophenyl)-1-(4-phenylcyclohexyl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28BrNO/c24-21-10-8-20(9-11-21)23(26)14-16-25(17-15-23)22-12-6-19(7-13-22)18-4-2-1-3-5-18/h1-5,8-11,19,22,26H,6-7,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXMTRYFKHRETN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)N3CCC(CC3)(C4=CC=C(C=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-1-(4-phenylcyclohexyl)piperidin-4-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


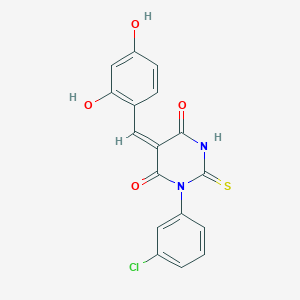
![N,N'-[2-(1-acetyl-2-oxopropyl)-1,4-phenylene]bis(3-nitrobenzenesulfonamide)](/img/structure/B4962429.png)
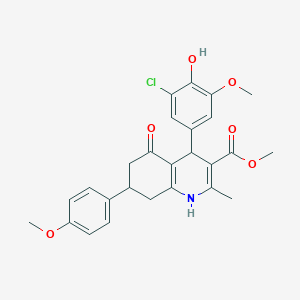
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-fluoro-N-phenylbenzenesulfonamide](/img/structure/B4962450.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}butanamide](/img/structure/B4962465.png)
![2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4962470.png)
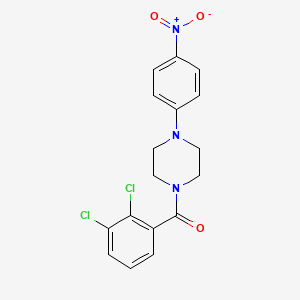
![3-({[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl}amino)-N-(4-chloro-3-nitrophenyl)benzamide](/img/structure/B4962475.png)
![4-({3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-N,N-dimethylaniline](/img/structure/B4962489.png)
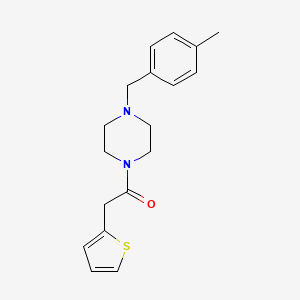
![1-(diphenylacetyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4962509.png)
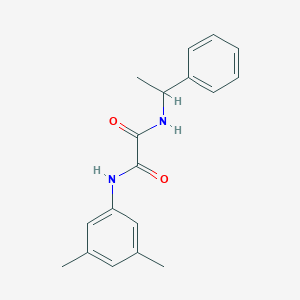
![(3S*,4S*)-4-[4-(cyclopentylmethyl)-1-piperazinyl]-1-(4-methoxybenzoyl)-3-pyrrolidinol](/img/structure/B4962521.png)